molecular formula C18H17ClN4O3 B13368404 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368404
M. Wt: 372.8 g/mol
InChI Key: JXTYAPOVKNNXSK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of chemical groups and biological activity. Similar compounds include other triazole derivatives and phenyl-substituted triazoles, which may share some properties but differ in their specific applications and effectiveness. The presence of the chlorophenyl and dimethoxyphenyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-11-20-17(22-23(11)13-6-4-5-12(19)9-13)18(24)21-15-10-14(25-2)7-8-16(15)26-3/h4-10H,1-3H3,(H,21,24)

InChI Key

JXTYAPOVKNNXSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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